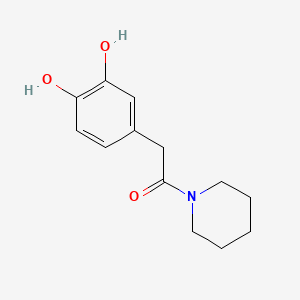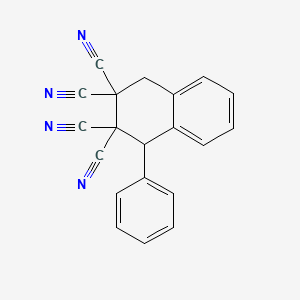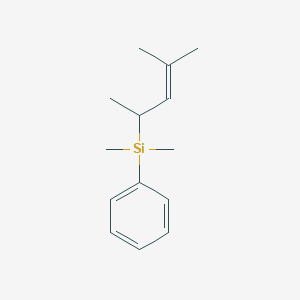methyl}diazenyl]phenyl}arsonic acid CAS No. 106129-90-2](/img/structure/B14318072.png)
{2-[(E)-{[2-(4-Chlorophenyl)hydrazinylidene](phenyl)methyl}diazenyl]phenyl}arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid is a complex organic compound characterized by the presence of an arsonic acid group, a diazenyl linkage, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate is then subjected to diazotization and subsequent coupling with an arsonic acid derivative to yield the final product. The reaction conditions often require controlled temperatures, acidic or basic environments, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of {2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazenyl linkage to amines or other reduced forms.
Substitution: The arsonic acid group can participate in substitution reactions, leading to the formation of different arsonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are critical factors that influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield arsonic acid oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of arsonic acid analogs with different functional groups.
Scientific Research Applications
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid involves its interaction with specific molecular targets and pathways. The arsonic acid group can form covalent bonds with biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The diazenyl linkage may also play a role in modulating the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.
Benzaldehyde: Another precursor used in the initial steps of synthesis.
Arsonic Acid Derivatives: Compounds with similar arsonic acid groups but different substituents.
Uniqueness
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid is unique due to its combination of structural features, including the arsonic acid group, diazenyl linkage, and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
106129-90-2 |
|---|---|
Molecular Formula |
C19H16AsClN4O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
[2-[[N-(4-chloroanilino)-C-phenylcarbonimidoyl]diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C19H16AsClN4O3/c21-15-10-12-16(13-11-15)22-24-19(14-6-2-1-3-7-14)25-23-18-9-5-4-8-17(18)20(26,27)28/h1-13,22H,(H2,26,27,28) |
InChI Key |
ZTNYBMVDNMHWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


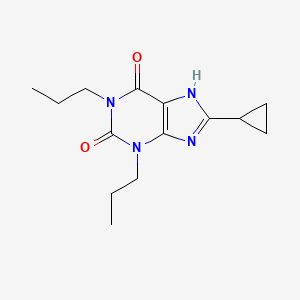

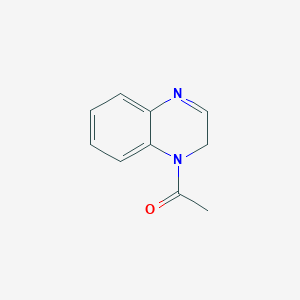
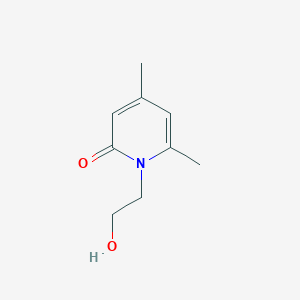

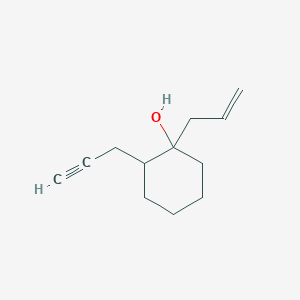
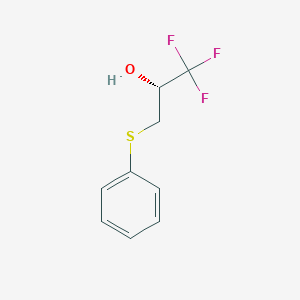
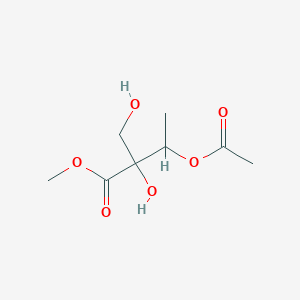

![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
